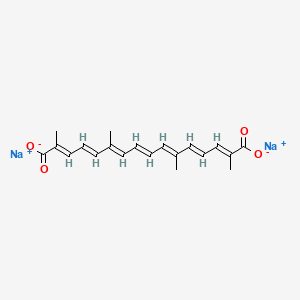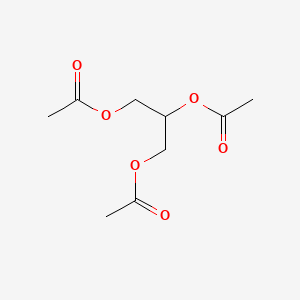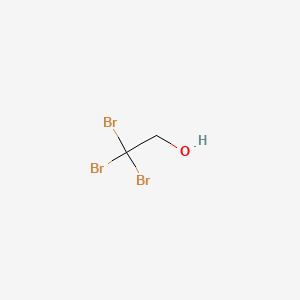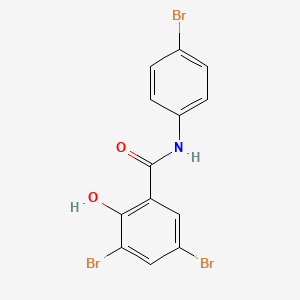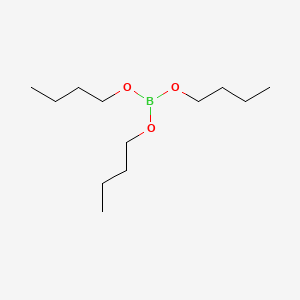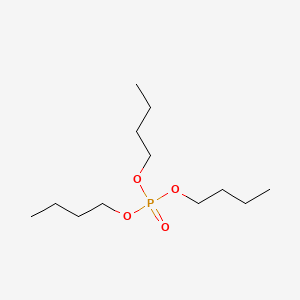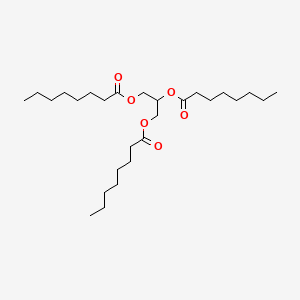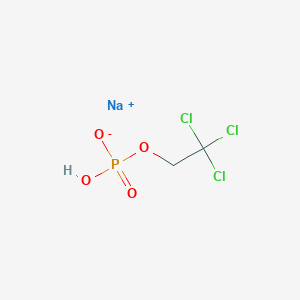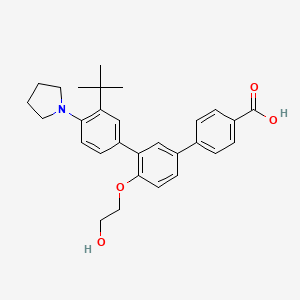
N-Boc-diethanolamine
Descripción general
Descripción
N-Boc-diethanolamine is an alkyl/ether-based PROTAC linker . It is used in the synthesis of PROTACs and as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, including N-Boc-diethanolamine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
N-Boc-diethanolamine has a molecular formula of C9H19NO4 . Its molecular weight is 205.25 g/mol . The structure is stable towards most nucleophiles and bases .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-Boc-diethanolamine has a refractive index of n20/D 1.460 and a density of 1.085 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Protection of Amines, Amino Acids, and Peptides
N-Boc-diethanolamine is used for the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This process is fundamental and useful in organic synthesis, especially in peptide chemistry .
Deprotection of Amines
N-Boc-diethanolamine is also used in the deprotection of amines, a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Synthesis of Cationic Lipids
N-Boc-diethanolamine serves as a building block for the synthesis of cationic lipids . These lipids have various applications in the field of drug delivery, particularly in the delivery of genetic material during gene therapy .
Synthesis of Nucleosides
It is also used in the synthesis of nucleosides . Nucleosides are key components of nucleic acids (DNA and RNA) and have significant roles in metabolism and therapies .
Synthesis of Polyurethanes
N-Boc-diethanolamine is used as a monomer for the synthesis of polyurethanes . Polyurethanes have a wide range of applications, including in the production of flexible and rigid foams, elastomers, adhesives, coatings, sealants, and more .
Synthesis of Antibody-Drug Conjugates (ADCs)
N-Boc-diethanolamine is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics which deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .
Mecanismo De Acción
Target of Action
N-Boc-diethanolamine primarily targets the formation of antibody-drug conjugates (ADCs) and PROTAC molecules . It serves as a linker in the synthesis of these molecules, playing a crucial role in their structure and function .
Mode of Action
N-Boc-diethanolamine interacts with its targets through a process known as N-Boc protection . This process involves the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate . The N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .
Biochemical Pathways
The biochemical pathways affected by N-Boc-diethanolamine are primarily related to the synthesis of ADCs and PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
It’s known that the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Result of Action
The result of N-Boc-diethanolamine’s action is the efficient and chemoselective protection of amines, leading to the formation of N-Boc-protected compounds . These compounds are crucial in the synthesis of ADCs and PROTAC molecules .
Action Environment
The action of N-Boc-diethanolamine can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the efficiency of the N-Boc protection process . Additionally, the reaction conditions, such as temperature and solvent used, can also impact the efficacy and stability of N-Boc-diethanolamine .
Safety and Hazards
N-Boc-diethanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is suspected of damaging fertility and the unborn child, and may cause damage to organs (liver, blood, kidney, nervous system) through prolonged or repeated exposure .
Direcciones Futuras
N-Boc-diethanolamine is a key component in the synthesis of PROTACs and ADCs, which are promising tools in drug discovery and development . The efficient and sustainable methods for N-Boc deprotection, such as the use of solid acid catalysts and deep eutectic solvents , are areas of active research. These methods could enhance the efficiency and productivity of pharmaceutical manufacturing processes .
Propiedades
IUPAC Name |
tert-butyl N,N-bis(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNFRBJXIEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402353 | |
| Record name | N-Boc-diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-diethanolamine | |
CAS RN |
103898-11-9 | |
| Record name | N-Boc-diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-diethanolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





